molecular formula C11H22O2 B8670104 5-Hydroxy-2,2,6,6-tetramethyl-3-heptanone

5-Hydroxy-2,2,6,6-tetramethyl-3-heptanone

Cat. No. B8670104
M. Wt: 186.29 g/mol
InChI Key: RCCXZJRKQOWRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822635B2

Procedure details

To a solution of pinacolone (10 g, 100 mmol, 1), in anhydrous THF (500 mL), at −78° C. a 2.0 M solution of lithium diisopropylamide (LDA) in hexane (60 mL, 120 mmol) over a period of 30 min. The reaction was stirred at −78° C. for another 30 min. To the resulting white suspension pivalaldehyde (10.9 mL, 100 mmol) was added drop-wise via syringe and the reaction continued for another 12 hrs at room temperature. The reaction was quenched by adding 10 mL of water. Approximately 80% THF was removed and the mixture was then poured into saturated aqueous solution of NH4Cl. The aqueous layer was extracted twice with diethyl ether (200 mL) and the organic layer was washed with plenty of water. The organic layer was then dried over MgSO4 and concentrated to give a crude yellow solid of β-hydroxy ketone (17.2 g, 95%, (2)). The crude product was recrystallized from hexane to give pure white solid with a yield of 81%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4].C([N-]C(C)C)(C)C.[Li+].CCCCCC.[CH:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24]>C1COCC1>[OH:7][CH:2]([C:3]([CH3:6])([CH3:5])[CH3:4])[CH2:1][C:22](=[O:27])[C:23]([CH3:26])([CH3:25])[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C(C)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
60 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C(C)(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction continued for another 12 hrs at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 10 mL of water
CUSTOM
Type
CUSTOM
Details
Approximately 80% THF was removed
ADDITION
Type
ADDITION
Details
the mixture was then poured into saturated aqueous solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with diethyl ether (200 mL)
WASH
Type
WASH
Details
the organic layer was washed with plenty of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CC(C(C)(C)C)=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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